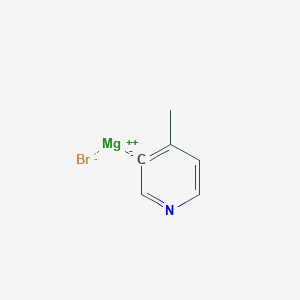

4-Methylpyridin-3-ylmagnesium bromide, 0.25 M in THF

Descripción

4-Methylpyridin-3-ylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds, making it valuable in the formation of complex molecules.

Propiedades

IUPAC Name |

magnesium;4-methyl-3H-pyridin-3-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Mg/c1-6-2-4-7-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFJDYZOBUWXNQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=NC=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reactor Design and Process Optimization

-

Continuous flow systems : Replace batch reactors to improve heat transfer and reduce reaction times.

-

In-line monitoring : Fourier-transform infrared (FTIR) spectroscopy tracks reagent consumption and byproduct formation in real time.

-

Solvent recovery : Distillation units reclaim THF with >99% purity for reuse, reducing production costs.

Yield Enhancement Strategies

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 3–5 hours | 1–2 hours |

| Yield (molar) | 78–85% | 88–92% |

| THF Consumption (L/kg) | 8–10 | 5–6 |

| Magnesium Utilization | 95% | 98% |

Industrial processes achieve higher yields through:

-

Substoichiometric bromine use : Minimizes di-brominated byproducts.

-

Ultrasonication : Enhances magnesium reactivity by disrupting passivation layers.

Reaction Kinetics and Stoichiometric Analysis

The rate-determining step involves the electron transfer from magnesium to the aryl bromide, followed by radical coupling. Kinetic studies reveal:

where is temperature-dependent with an activation energy () of 45–50 kJ/mol. Stoichiometric deviations >5% lead to incomplete reactions or tar formation, necessitating precise molar ratios.

Quality Control and Analytical Characterization

Post-synthesis, the reagent’s concentration and purity are verified using:

-

Titration : Against standardized HCl to determine molarity (target: 0.25 ± 0.02 M).

-

NMR spectroscopy : NMR (THF-d) confirms absence of protic impurities (δ 1.2–1.5 ppm for THF, δ 7.8–8.2 ppm for pyridyl protons).

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions

4-Methylpyridin-3-ylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in organic molecules.

Coupling Reactions: It can couple with various electrophiles to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with 4-Methylpyridin-3-ylmagnesium bromide include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.

Major Products

The major products formed from reactions involving 4-Methylpyridin-3-ylmagnesium bromide include alcohols, substituted pyridines, and various coupled products depending on the electrophile used.

Aplicaciones Científicas De Investigación

4-Methylpyridin-3-ylmagnesium bromide is widely used in scientific research, particularly in:

Organic Chemistry: For the synthesis of complex organic molecules.

Medicinal Chemistry: In the development of pharmaceuticals.

Material Science: For the creation of novel materials with specific properties.

Biology: In the study of biochemical pathways and the synthesis of biologically active compounds.

Mecanismo De Acción

The mechanism of action of 4-Methylpyridin-3-ylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes.

Comparación Con Compuestos Similares

Similar Compounds

- Pyridin-3-ylmagnesium bromide

- 4-Methylphenylmagnesium bromide

- 3-Methylpyridin-2-ylmagnesium bromide

Uniqueness

4-Methylpyridin-3-ylmagnesium bromide is unique due to its specific reactivity profile, which allows for selective reactions with various electrophiles. Its methyl group at the 4-position of the pyridine ring also imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis.

Q & A

Basic: What are the standard synthesis protocols for preparing and handling 4-Methylpyridin-3-ylmagnesium bromide in THF?

Methodological Answer:

- Synthesis : Prepare under inert atmosphere (argon/nitrogen) using dry THF. Add the Grignard reagent dropwise to the substrate at 0°C, followed by stirring at room temperature (RT) for 4–8 hours. Quench with 1.5 N HCl, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄ .

- Handling : Store in flame-resistant containers under inert gas. Use moisture-free syringes and avoid contact with water or air to prevent violent reactions. Wear flame-resistant lab coats, goggles, and gloves .

Basic: How is the concentration of the Grignard reagent solution verified experimentally?

Methodological Answer:

Titrate the reagent against a standardized solution (e.g., 2-butanol in xylene with 1,10-phenanthroline as an indicator) to determine active magnesium content. Alternatively, use quantitative NMR with a known internal standard (e.g., 1,3,5-trimethoxybenzene) to validate molarity .

Basic: What safety precautions are critical for handling this reagent?

Methodological Answer:

- PPE : Flame-resistant clothing, face shields, and nitrile gloves.

- Storage : Inert atmosphere, away from oxidizers and moisture. Use explosion-proof refrigerators if cooling is required.

- Spills : Neutralize with dry sand or vermiculite; never use water. Dispose via hazardous waste protocols .

Advanced: How can reaction conditions be optimized for nucleophilic additions using this reagent?

Methodological Answer:

- Temperature : Lower temperatures (e.g., −20°C) reduce side reactions in sterically hindered substrates.

- Stoichiometry : Use 1.1–1.5 equivalents of Grignard reagent to account for partial decomposition.

- Additives : Add LiCl (2–5 mol%) to enhance reactivity via Schlenk equilibrium modulation .

- Kinetics : Monitor reaction progress via in situ IR spectroscopy to track carbonyl group consumption .

Advanced: What analytical techniques resolve contradictions in product yields or purity?

Methodological Answer:

- NMR : Use and NMR to identify byproducts (e.g., protonolysis products or THF adducts). For example, a singlet at δ 2.24 ppm in NMR indicates methyl group retention .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks and detects halogenated impurities .

- X-ray Crystallography : Resolve structural ambiguities in crystalline products (e.g., confirming regioselectivity in heterocyclic systems) .

Advanced: How to address low yields in couplings with electrophilic aromatic substrates?

Methodological Answer:

- Substrate Activation : Pre-lithiate electron-deficient aromatics (e.g., using LDA) to enhance reactivity.

- Solvent Effects : Replace THF with a 2:1 THF/MTBE mixture to reduce solvent coordination and increase nucleophilicity.

- Quenching Protocol : For acid-sensitive products, use saturated NH₄Cl instead of HCl to minimize decomposition .

Advanced: What strategies ensure functional group compatibility in complex syntheses?

Methodological Answer:

- Protecting Groups : Temporarily mask ketones or esters as silyl ethers (e.g., TMS or TBS) to prevent nucleophilic attack.

- Sequential Additions : Perform Grignard reactions prior to introducing sensitive groups (e.g., epoxides or azides).

- Low-Temperature Quenching : Terminate reactions at −78°C to preserve labile functionalities like enolates .

Advanced: How does the reagent’s concentration (M) impact reaction scalability?

Methodological Answer:

- Dilute Solutions : Reduce exothermic risks in large-scale reactions but may prolong reaction times. Use jacketed reactors for temperature control.

- Concentration Trade-offs : Higher concentrations (e.g., 0.5 M) accelerate kinetics but increase viscosity, complicating mixing. Optimize via DOE (Design of Experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.